1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile
Description
Properties
IUPAC Name |
1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c18-9-14-2-1-3-20(14)15(21)10-19-16-5-12-4-13(6-16)8-17(22,7-12)11-16/h12-14,19,22H,1-8,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOKIDBDQMKNDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00870306 | |
| Record name | 1-[2-[(3-Hydroxyadamantan-1-yl)amino]acetyl]pyrrolidine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00870306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1360862-63-0, 274901-16-5 | |
| Record name | 1-[2-[(3-Hydroxyadamantan-1-yl)amino]acetyl]pyrrolidine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00870306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (-)-(2S)-1-[[(3-Hydroxytricyclo[3.3.1.1[3,7]]dec-1-yl)amino]acetyl]pyrrolidine-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
The primary target of 1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile is the Dipeptidyl Peptidase IV (DPP-IV) enzyme . DPP-IV is a serine exopeptidase that cleaves off N-terminal dipeptides and plays a crucial role in glucose metabolism.
Mode of Action
This compound acts as a DPP-IV inhibitor . By inhibiting the DPP-IV enzyme, it prevents the breakdown of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are involved in the regulation of insulin secretion.
Biochemical Pathways
The inhibition of DPP-IV leads to increased levels of incretin hormones. These hormones stimulate insulin secretion from pancreatic beta cells and suppress glucagon release from alpha cells when glucose levels are high. This results in a decrease in blood glucose levels.
Biochemical Analysis
Biochemical Properties
1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile interacts with the DPP-IV enzyme. It inhibits the DPP-IV enzyme, leading to increased levels of incretin hormones that stimulate insulin secretion and suppress glucagon release. The binding constant of this compound with the DPP-IV enzyme is extremely large, indicating very strong host-guest interactions with excellent size and shape matches.
Cellular Effects
The cellular effects of this compound are primarily related to its role as a DPP-IV inhibitor. By inhibiting DPP-IV, it increases the levels of incretin hormones, which in turn stimulate insulin secretion and suppress glucagon release. This can have a significant impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of the DPP-IV enzyme. This inhibition leads to increased levels of incretin hormones, which stimulate insulin secretion and suppress glucagon release. This compound exerts its effects at the molecular level through binding interactions with the DPP-IV enzyme.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It is a potent, stable, selective DPP-IV inhibitor possessing excellent oral bioavailability and potent antihyperglycemic activity with potential for once-a-day administration.
Biological Activity
1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile, commonly known as Vildagliptin , is a synthetic compound recognized primarily for its role as a dipeptidyl peptidase-4 (DPP-4) inhibitor. This article explores its biological activity, mechanisms of action, pharmacokinetics, and therapeutic applications, with particular emphasis on its antihyperglycemic properties.
Chemical Structure and Properties
- Molecular Formula : C17H25N3O2
- Molecular Weight : Approximately 303.4 g/mol
- Structure : The compound features an adamantyl group, a pyrrolidine ring, and a carbonitrile functional group, which contribute to its biological activity and stability.
Vildagliptin inhibits the enzyme DPP-4, which is responsible for the degradation of incretin hormones such as GLP-1 (glucagon-like peptide-1). By inhibiting DPP-4, Vildagliptin increases the levels of active GLP-1, leading to enhanced insulin secretion in response to meals and decreased glucagon secretion. This results in improved glycemic control in patients with type 2 diabetes mellitus (T2DM) .
Pharmacokinetics
Vildagliptin demonstrates favorable pharmacokinetic properties:
- Absorption : Rapid absorption with peak plasma concentrations occurring approximately 1.1 hours post-dose.
- Bioavailability : High oral bioavailability allows for effective dosing regimens.
- Half-life : The elimination half-life supports once-daily administration, enhancing patient compliance .
Antihyperglycemic Effects
Vildagliptin has been shown to significantly lower blood glucose levels in clinical studies:
- In obese Zucker fa/fa rats, Vildagliptin exhibited potent antihyperglycemic activity and stability as a DPP-IV inhibitor .
- A study involving healthy male subjects demonstrated that a single oral dose of Vildagliptin effectively increased insulin secretion and reduced postprandial glucose levels.
Case Studies
- Clinical Trial in T2DM Patients :
- Combination Therapy :
Comparative Efficacy
| Compound | Mechanism of Action | Efficacy in T2DM | Administration Frequency |
|---|---|---|---|
| Vildagliptin | DPP-4 Inhibition | Significant | Once daily |
| Saxagliptin | DPP-4 Inhibition | Moderate | Once daily |
| Sitagliptin | DPP-4 Inhibition | Moderate | Once daily |
Safety Profile
Vildagliptin is generally well-tolerated with a low incidence of adverse effects. Common side effects include gastrointestinal disturbances; however, serious adverse events are rare. Long-term studies have not indicated any significant cardiovascular risks associated with its use .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C17H25N3O2
- Molecular Weight : Approximately 303.4 g/mol
- CAS Number : 1044676-63-2
Vildagliptin features a unique structure comprising an adamantyl group, a pyrrolidine ring, and a carbonitrile functional group. This configuration contributes significantly to its biological activity and stability.
Pharmacological Applications
1. Dipeptidyl Peptidase-4 Inhibition
Vildagliptin is primarily recognized as a potent and selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 plays a crucial role in glucose metabolism by inactivating incretin hormones, which are responsible for insulin secretion in response to meals. By inhibiting DPP-4, Vildagliptin enhances the levels of these hormones, leading to:
- Increased Insulin Secretion : This effect helps lower blood glucose levels postprandially.
- Decreased Glucagon Secretion : Lower glucagon levels contribute to reduced hepatic glucose production.
2. Clinical Efficacy in Type 2 Diabetes
Clinical studies have demonstrated that Vildagliptin effectively lowers blood glucose levels in patients with type 2 diabetes. Key findings include:
- Rapid Absorption : After oral administration, Vildagliptin reaches peak plasma concentrations within approximately 1.1 hours.
- Once-Daily Dosing : Its pharmacokinetic profile allows for once-daily administration, enhancing patient compliance.
Synthesis of Vildagliptin
The synthesis of Vildagliptin involves several steps that typically include:
- Formation of the pyrrolidine ring.
- Introduction of the adamantyl group.
- Acetylation and carbonitrile functionalization.
This multi-step synthetic route is essential for achieving the desired pharmacological properties and ensuring the compound's stability.
Case Studies and Research Findings
Several studies have investigated the efficacy and safety profile of Vildagliptin:
- Study on Efficacy : A randomized controlled trial demonstrated that Vildagliptin significantly improved glycemic control compared to placebo in patients with type 2 diabetes.
| Study | Population | Dosage | Outcome |
|---|---|---|---|
| Randomized Controlled Trial | Type 2 Diabetes Patients | 100 mg/day | Significant reduction in HbA1c levels |
- Safety Profile : Long-term studies have shown that Vildagliptin has a favorable safety profile with minimal side effects compared to other anti-diabetic medications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Vildagliptin belongs to a class of adamantane-containing DPP-4 inhibitors. Key structural analogs and their comparative features are outlined below:
Structural Modifications in Adamantane Derivatives
Key Findings :
- The 3-hydroxyadamantyl group in Vildagliptin optimizes binding to DPP-4’s hydrophobic S2 pocket, contributing to its clinical efficacy .
- Substitution with adamantan-2-ylamino () reduces steric constraints but shows lower in vivo GLP-1 induction compared to Vildagliptin .
- 3-Amino and 3,5-dihydroxy derivatives () are investigational, with modifications aimed at improving solubility or enzyme interaction .
Impurities and Byproducts
Vildagliptin’s synthesis generates impurities such as:
- Impurity E: (2S)-1-[2-[(3-hydroxyadamantan-1-yl)imino]acetyl]pyrrolidine-2-carbonitrile (oxidation product) .
- Impurity F: (8aS)-3-hydroxy-octahydropyrrolo[1,2-a]piperazine-1,4-dione (degradation byproduct) .
Comparison with Non-Adamantane DPP-4 Inhibitors
Research Findings and Clinical Relevance
Selectivity : Vildagliptin exhibits >2,500-fold selectivity for DPP-4 over DPP-8/9, minimizing off-target effects .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile?
- Methodological Answer : The compound can be synthesized via sequential N-acylation and adamantyl group introduction. A validated approach involves starting with (S)-pyrrolidine-2-carbonitrile, followed by chloroacetylation using 2-chloroacetyl chloride under basic conditions (e.g., triethylamine in dichloromethane). The adamantylamine moiety is then introduced via nucleophilic substitution, requiring careful control of reaction temperature (0–5°C) to minimize side reactions. Purification is typically achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How is the stereochemical integrity of the pyrrolidine ring maintained during synthesis?
- Methodological Answer : Stereochemical control is critical. Starting from enantiomerically pure (S)-pyrrolidine-2-carbonitrile ensures retention of configuration. During N-acylation, mild conditions (e.g., low temperature, inert atmosphere) prevent racemization. Confirmation of stereochemistry post-synthesis requires chiral HPLC or X-ray crystallography, as demonstrated in analogous adamantane-containing heterocycles .
Advanced Research Questions
Q. How do reaction conditions (e.g., solvent, catalyst) influence the yield of the adamantylamine coupling step?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity of the adamantylamine, improving coupling efficiency. Catalytic additives like HOBt (1-hydroxybenzotriazole) reduce side reactions during amide bond formation. For example, in related DPP-IV inhibitor syntheses, yields increased from 65% to 85% when DMF replaced dichloromethane and HOBt was introduced .
Q. What analytical techniques resolve structural ambiguities arising from the adamantyl group’s conformational rigidity?
- Methodological Answer : X-ray crystallography is definitive for confirming adamantyl orientation and hydrogen-bonding patterns. For dynamic analysis, VT-NMR (variable-temperature nuclear magnetic resonance) can probe restricted rotation in the adamantyl-acetyl linkage. Comparative studies of adamantane derivatives highlight distinct NOE (nuclear Overhauser effect) correlations for axial vs. equatorial substituents .
Q. How can researchers design assays to evaluate this compound’s potential as a DPP-IV inhibitor?
- Methodological Answer : Use in vitro enzymatic assays with recombinant human DPP-IV. Incubate the compound with the enzyme and a fluorogenic substrate (e.g., H-Gly-Pro-AMC). Measure inhibition via fluorescence quenching (λex = 380 nm, λem = 460 nm). For advanced studies, perform molecular docking using crystallographic DPP-IV structures (PDB ID: 1N1M) to predict binding interactions with the adamantyl-pyrrolidine scaffold .
Data Analysis & Contradiction Resolution
Q. How should researchers address discrepancies in biological activity data across structurally similar adamantyl derivatives?
- Methodological Answer : Variations in activity often stem from substituent positioning (e.g., 3-hydroxy vs. unsubstituted adamantyl) or stereochemistry. Systematically compare IC50 values of analogs using standardized assays. For example, adamantylmethylamine derivatives in pyrazolo[4,3-c]pyridines showed a 10-fold potency difference based on substitution patterns . Adjust synthetic protocols to isolate specific regioisomers and retest.
Q. What strategies mitigate low yields in large-scale synthesis of this compound?
- Methodological Answer : Optimize stepwise scalability:
- Step 1 : Replace batch reactors with flow chemistry for the acylation step to enhance mixing and heat transfer.
- Step 2 : Use catalytic hydrogenation (Pd/C, H2) instead of stoichiometric reducing agents to minimize waste.
- Step 3 : Implement in-line PAT (process analytical technology) for real-time monitoring of intermediates .
Structural & Functional Characterization
Q. Which spectroscopic methods are most reliable for confirming the 3-hydroxyadamantyl group’s presence?
- Methodological Answer :
- <sup>1</sup>H NMR : Look for adamantyl proton signals between δ 1.6–2.1 ppm (multiplet) and the hydroxy proton at δ 4.5–5.0 ppm (broad).
- IR Spectroscopy : Confirm O-H stretch (~3200 cm<sup>-1</sup>) and nitrile absorption (~2250 cm<sup>-1</sup>).
- HRMS : Exact mass matching for C17H24N3O2 requires resolution >30,000 to distinguish from isobaric impurities .
Experimental Design Considerations
Q. How can researchers incorporate embedded experimental designs to study structure-activity relationships (SAR)?
- Methodological Answer : Use a mixed-methods approach:
- Quantitative : Measure IC50 values for a library of adamantyl-pyrrolidine analogs.
- Qualitative : Conduct molecular dynamics simulations to correlate activity with adamantyl conformational flexibility.
This dual approach resolves contradictions between empirical data and computational predictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
